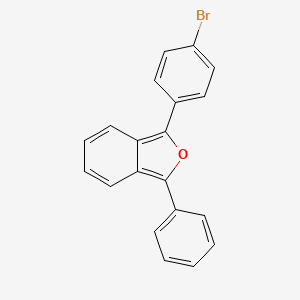

1-(4-Bromophenyl)-3-phenylisobenzofuran

Description

Overview of Isobenzofuran (B1246724) Core Structures in Organic Chemistry

Isobenzofuran is a heterocyclic organic compound featuring a furan (B31954) ring fused to a benzene (B151609) ring. lucp.net Unlike its more stable isomer, benzofuran (B130515), the isobenzofuran core structure is characterized by high reactivity and a tendency to polymerize rapidly. nih.gov This inherent instability is a direct consequence of its electronic structure; isobenzofuran possesses 10 π-electrons, making it an aromatic system, but its reactivity is driven by the thermodynamic benefit of regaining the full aromaticity of a benzene ring in its reaction products. nih.govnih.gov

The principal chemical behavior of isobenzofurans is that of a highly reactive diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govmasterorganicchemistry.com This reactivity is harnessed by synthetic chemists to construct complex polycyclic aromatic compounds. nih.gov Due to their instability, simple isobenzofurans are often generated in situ (within the reaction mixture) and trapped immediately by a suitable dienophile. nih.gov However, the stability of the isobenzofuran core can be significantly enhanced by the presence of bulky substituents, such as aryl groups, at the 1- and 3-positions. nih.govnih.gov A prime example is 1,3-diphenylisobenzofuran (B146845), which is a stable, crystalline solid, making it a widely used reagent in organic synthesis. nih.govwikipedia.org

Table 1: Comparison of Isobenzofuran and a Substituted Derivative

| Feature | Isobenzofuran (Parent Compound) | 1,3-Diphenylisobenzofuran |

| Stability | Highly reactive, polymerizes rapidly nih.gov | Reasonably stable, crystalline solid nih.gov |

| Handling | Generated and used in situ nih.gov | Commercially available and easy to handle nih.gov |

| Reactivity | Extremely reactive diene nih.gov | Highly reactive diene, but less so than the parent nih.gov |

| Primary Use | Trapping agent for unstable molecules nih.gov | Reagent in Diels-Alder reactions, singlet oxygen scavenger nih.govwikipedia.org |

Significance of Substituted Isobenzofuran Derivatives in Contemporary Research

The strategic placement of substituents on the isobenzofuran ring system gives rise to a vast array of derivatives with diverse applications in both materials science and medicinal chemistry. The ability to tune the electronic and steric properties of the core structure allows researchers to design molecules for specific functions.

In materials science, isobenzofuran derivatives are investigated as building blocks for conjugated optical materials and organic fluorophores. mit.eduresearchgate.net The proquinoidal character of the isobenzofuran unit can be exploited to create dyes with unique photophysical properties, including absorption and emission in the near-infrared spectrum, which is valuable for applications like fluorescence imaging. mit.edu Fluorinated isobenzofurans, for instance, are considered promising precursors for fluorine-containing polycyclic systems. digitellinc.com

In medicinal chemistry, derivatives based on the isobenzofuran scaffold have demonstrated a wide spectrum of biological activities. The isobenzofuran-1(3H)-one, or phthalide (B148349), substructure is found in numerous natural products and synthetic compounds with pharmacological properties. nih.gov Research has shown that substituted isobenzofurans can exhibit anticancer, mdpi.comresearchgate.netmdpi.com antioxidant, nih.gov antiplatelet, mdpi.com and antidepressant activities. nih.govnih.gov The development of novel synthetic methodologies continues to provide access to new derivatives for biological screening and the exploration of structure-activity relationships. nih.govimjst.org

Specific Focus on 1-(4-Bromophenyl)-3-phenylisobenzofuran: Research Drivers and Relevance

This compound is an asymmetrically substituted diarylisobenzofuran. While specific, extensive studies on this particular molecule are not widely documented, its research relevance can be understood by considering its structural features in the context of known isobenzofuran chemistry.

Synthetic Relevance: The synthesis of asymmetrically substituted diarylisobenzofurans can be achieved through established methods, such as the addition of different Grignard reagents to phthalide precursors followed by acid-catalyzed dehydration. wikipedia.orgchemicalbook.com The presence of the 4-bromophenyl group provides a key functional handle for further synthetic transformations. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex, extended π-systems. This makes this compound a valuable intermediate for synthesizing larger polycyclic aromatic hydrocarbons or functional materials.

Medicinal Chemistry and Materials Science Context: The introduction of a halogen, such as bromine, into a molecular scaffold is a common strategy in drug design. gu.semdpi.com Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. gu.se Therefore, this compound could be a target molecule in screening programs for various therapeutic areas, building upon the known bioactivities of the isobenzofuran class. nih.govmdpi.comnih.gov The bromine atom can also form halogen bonds, which are increasingly utilized in the design of functional supramolecular materials. nih.gov

Research Drivers: The primary drivers for synthesizing and studying this compound would likely include:

Diels-Alder Chemistry: Using it as a reactive diene to synthesize novel, complex polycyclic structures that are otherwise difficult to access. nih.govnih.gov The substituents would influence the stereochemistry and reaction rates of the cycloaddition.

Intermediate for Advanced Materials: Employing the bromo-functionality for subsequent reactions to build larger conjugated systems for applications in organic electronics or photonics. mit.edursc.org

Structure-Activity Relationship (SAR) Studies: Investigating how the electronic asymmetry and the presence of the heavy bromine atom affect the biological or photophysical properties of the diarylisobenzofuran system, in comparison to its symmetrical counterpart, 1,3-diphenylisobenzofuran. mdpi.commdpi.com

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Synthetic Chemistry | Diene in Diels-Alder reactions | To construct complex, halogenated polycyclic aromatic systems. nih.govnih.gov |

| Materials Science | Precursor for organic electronics | The bromine atom allows for further functionalization via cross-coupling reactions. gu.se |

| Medicinal Chemistry | Scaffold for drug discovery | Halogenation is a key strategy in modifying pharmacokinetic and pharmacodynamic properties. mdpi.com |

| Photophysics | Component in fluorescent probes | Asymmetric substitution can tune the electronic properties for sensing applications. mit.edu |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13BrO |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-phenyl-2-benzofuran |

InChI |

InChI=1S/C20H13BrO/c21-16-12-10-15(11-13-16)20-18-9-5-4-8-17(18)19(22-20)14-6-2-1-3-7-14/h1-13H |

InChI Key |

JSUCPIPHSJQUKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Elucidation

Spectroscopic Probes for Electronic Structure and Excited States

Spectroscopic analysis is fundamental to understanding the electronic behavior and spatial arrangement of 1-(4-Bromophenyl)-3-phenylisobenzofuran. By employing a suite of advanced spectroscopic methods, a detailed picture of its ground and excited state properties can be constructed.

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary tool for investigating the electronic transitions within a molecule. For conjugated systems like this compound, the absorption of UV-Vis light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The parent compound, 1,3-diphenylisobenzofuran (B146845) (DPBF), exhibits a strong absorption maximum (λmax) in the range of 410–415 nm in various solvents. mdpi.comresearchgate.net This absorption corresponds to the S0 → S1 electronic transition, which is of a π → π* character. mdpi.com The introduction of a bromine atom at the para-position of one of the phenyl rings in this compound is expected to modulate these electronic transitions. The bromine atom exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. This substitution is likely to cause a slight bathochromic (red) shift in the absorption maximum compared to DPBF, as the halogen's lone pairs can extend the π-conjugation. The solvent environment can also influence the absorption spectrum, with polar aprotic solvents potentially causing small red shifts due to the stabilization of the excited state. mdpi.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|

| Ethanol | ~415 - 420 | π → π* |

| Dimethylformamide (DMF) | ~418 - 423 | π → π* |

| Dimethyl sulfoxide (B87167) (DMSO) | ~420 - 425 | π → π* |

Note: These are estimated values based on the known data for 1,3-diphenylisobenzofuran and the expected electronic effects of the bromo-substituent.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure and conformational preferences of this compound in solution. Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this regard.

A 1H-1H COSY experiment would reveal scalar couplings between protons that are connected through two or three bonds, confirming the connectivity within the phenyl, bromophenyl, and isobenzofuran (B1246724) moieties. This is crucial for assigning the complex aromatic proton signals.

More significantly, a NOESY experiment would provide information about through-space interactions between protons, which is key to understanding the molecule's three-dimensional conformation. The relative orientation of the phenyl and 4-bromophenyl rings with respect to the central isobenzofuran plane is a critical conformational feature. NOESY cross-peaks between protons on the phenyl ring and protons on the isobenzofuran core, or between the two different aryl rings, would indicate their spatial proximity. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of the predominant conformers in solution. mdpi.com For instance, observing a NOE between a proton on the phenyl ring and a proton on the bromophenyl ring would suggest a conformation where these rings are relatively close to each other.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Resonance Raman techniques, offers detailed insights into the bonding and structural dynamics of this compound.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected vibrations include:

Aromatic C-H stretching: Typically observed in the 3100–3000 cm-1 region. vscht.cz

Aromatic C=C stretching: Multiple bands are expected in the 1600–1450 cm-1 range, characteristic of the phenyl and isobenzofuran rings. mdpi.com

C-O-C stretching: The asymmetric and symmetric stretching of the furan (B31954) ether linkage would appear in the fingerprint region, likely around 1250-1050 cm-1.

C-Br stretching: A characteristic band for the carbon-bromine bond is expected at lower frequencies, typically in the 600–500 cm-1 range.

Resonance Raman Spectroscopy: This technique can selectively enhance the vibrational modes associated with the chromophore by exciting the molecule within its electronic absorption band. For this compound, excitation with a laser wavelength near its λmax (~420 nm) would enhance the Raman signals of the conjugated π-system. This would provide more detailed information about the vibrations of the isobenzofuran core and the attached aryl rings, which might be sensitive to conformational changes.

Table 2: Expected Characteristic FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-H In-plane Bending | 1250 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

Electrochemical Characterization for Redox Properties

Electrochemical methods are crucial for determining the redox properties of this compound, providing information on its ability to accept or donate electrons.

Cyclic voltammetry (CV) is the most common technique used to investigate the electrochemical behavior of a compound. nih.gov By scanning the potential of a working electrode and measuring the resulting current, the oxidation and reduction potentials of the molecule can be determined.

For this compound, the CV is expected to show at least one oxidation wave and one reduction wave, corresponding to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively. The bromine atom, being electron-withdrawing through induction, is expected to make the molecule more difficult to oxidize and easier to reduce compared to the unsubstituted DPBF. Therefore, a positive shift in the oxidation potential and a less negative shift in the reduction potential would be anticipated. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides information about the stability of the generated radical cation and radical anion.

Table 3: Hypothetical Redox Potentials vs. Ag/AgCl

| Compound | Oxidation Potential (Epa, V) | Reduction Potential (Epc, V) |

|---|---|---|

| 1,3-diphenylisobenzofuran (DPBF) | +1.0 to +1.2 | -1.5 to -1.7 |

| This compound | +1.1 to +1.3 | -1.4 to -1.6 |

Note: These are hypothetical values to illustrate the expected effect of the bromo-substituent. Actual values depend on experimental conditions (solvent, electrolyte, scan rate).

The detailed analysis of cyclic voltammograms at various scan rates can provide insights into the kinetics of the electron transfer processes. researchgate.net For a simple, reversible one-electron transfer, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate coupled chemical reactions or adsorption of the species onto the electrode surface. nih.gov

The electron-withdrawing nature of the 4-bromophenyl group can influence the stability of the electrochemically generated radical ions. The radical anion of this compound might exhibit greater stability than that of DPBF due to the delocalization of the negative charge being aided by the bromine atom. Conversely, the radical cation might be destabilized. These factors would be reflected in the reversibility of the corresponding redox couples in the cyclic voltammogram. Further spectroelectrochemical studies, where UV-Vis or other spectroscopic techniques are coupled with electrochemical measurements, could be employed to directly observe and characterize the radical ions formed during the redox processes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular properties for medium to large-sized systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient method to determine the ground state geometry and electronic structure of molecules like 1-(4-Bromophenyl)-3-phenylisobenzofuran.

In a typical DFT study, the molecular geometry is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For substituted isobenzofurans, DFT calculations can accurately predict key structural parameters such as bond lengths, bond angles, and dihedral angles that define the orientation of the phenyl and bromophenyl substituents relative to the isobenzofuran (B1246724) core. nih.gov The choice of functional and basis set is crucial for the accuracy of these calculations, with hybrid functionals like B3LYP often employed for organic molecules. irjweb.com

Table 1: Predicted Ground State Properties of Phenyl-Substituted Isobenzofurans from DFT Calculations (Note: This table is illustrative, based on general findings for similar compounds, as specific data for this compound is not available in the public domain.)

| Property | Predicted Value Range | Significance |

| C-O Bond Length (furan ring) | 1.36 - 1.38 Å | Indicates the degree of electron delocalization within the furan (B31954) ring. |

| C-C Bond Length (inter-ring) | 1.47 - 1.49 Å | Reflects the conjugation between the isobenzofuran core and the phenyl rings. |

| Dihedral Angle (Isobenzofuran-Phenyl) | 20° - 40° | Determines the degree of steric hindrance and its impact on electronic communication between the rings. |

| Dipole Moment | 2 - 4 D | Influences intermolecular interactions and solubility. |

Ab initio methods, derived from first principles without empirical parameters, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for molecular geometries and energies. While full geometry optimizations of a molecule the size of this compound using high-level ab initio methods can be computationally demanding, they are invaluable for calibrating the results from more cost-effective DFT methods and for investigating specific electronic phenomena where electron correlation effects are particularly important.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. irjweb.com The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity and its behavior in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more polarizable and more likely to undergo chemical reactions. researchgate.net

For this compound, the HOMO is expected to be delocalized across the π-conjugated system of the isobenzofuran core and the attached phenyl rings. The LUMO will also be a π-type orbital, and the energy gap will be influenced by the extent of conjugation and the electronic effects of the substituents. The electron-withdrawing nature of the bromine atom can influence the energy levels of the frontier orbitals compared to the unsubstituted 1,3-diphenylisobenzofuran (B146845). nih.govbeilstein-archives.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table is illustrative, based on general findings for similar compounds, as specific data for this compound is not available in the public domain.)

| Parameter | Predicted Value Range (eV) | Chemical Interpretation |

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | A smaller gap suggests higher reactivity and lower kinetic stability. irjweb.com |

The spatial distribution of the HOMO and LUMO provides insight into the regions of a molecule that are most likely to act as electron donors and acceptors, respectively. In this compound, the HOMO is anticipated to have significant electron density on the electron-rich isobenzofuran ring system and the phenyl group, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, will be distributed over the π-system, indicating the regions where nucleophilic attack is most likely to occur. The visualization of these orbitals is crucial for understanding intramolecular charge transfer characteristics and predicting the pathways for electron transfer in photochemical or electrochemical processes.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and other intramolecular interactions by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. ijnc.ir This method provides a quantitative description of the delocalization of electron density from occupied Lewis-type orbitals (donor) to unoccupied non-Lewis-type orbitals (acceptor).

Table 3: Common Intramolecular Interactions Investigated by NBO Analysis (Note: This table is illustrative, based on general findings for similar compounds, as specific data for this compound is not available in the public domain.)

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| LP(O) | π(C=C) | n → π | Electron delocalization from the oxygen lone pair to the aromatic π-system, contributing to conjugation. |

| π(C=C)phenyl | π(C=C)isobenzofuran | π → π | Conjugative interactions between the phenyl ring and the isobenzofuran core. |

| LP(Br) | σ(C-C) | n → σ | Hyperconjugative interactions involving the bromine atom, which can influence the electronic properties. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different electrostatic potential values. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electron density and are characteristic of nucleophilic reactive sites. Conversely, areas with positive electrostatic potential, depicted in blue, signify a deficiency of electrons and represent electrophilic reactive sites. Green areas denote regions of neutral potential.

For a molecule like this compound, the MEP map would likely reveal significant negative potential around the oxygen atom of the isobenzofuran ring and potentially on the phenyl rings, indicating their nucleophilic character. The bromine atom, due to its electronegativity, would also influence the charge distribution. The hydrogen atoms of the phenyl rings would be expected to show positive potential. Such a map provides a clear, qualitative prediction of where the molecule is most likely to interact with other reagents.

Table 1: General Interpretation of MEP Color Coding

| Color Range | Electrostatic Potential | Predicted Reactivity |

| Red | Most Negative | High affinity for electrophiles (Nucleophilic site) |

| Yellow/Orange | Moderately Negative | Affinity for electrophiles |

| Green | Neutral | Low reactivity |

| Blue | Positive | High affinity for nucleophiles (Electrophilic site) |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions involving complex organic molecules like isobenzofuran derivatives. These methods allow for the exploration of various possible reaction pathways, helping to determine the most energetically favorable route from reactants to products.

For the isobenzofuran core, a common reaction is the [4+2] cycloaddition (Diels-Alder reaction), where the furan ring acts as a diene. Computational studies on related dienylisobenzofurans in reactions like [8+2] cycloadditions have explored different mechanistic possibilities, such as concerted versus stepwise pathways. pku.edu.cn In a concerted mechanism, bond breaking and bond formation occur in a single step, proceeding through a single transition state. In contrast, a stepwise mechanism involves the formation of one or more intermediates, each with its own transition state. pku.edu.cn

Transition State Characterization and Energy Barriers

A crucial aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate for a specific elementary step. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. This is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔG‡). This barrier is a critical factor in determining the rate of a reaction; a higher barrier corresponds to a slower reaction. DFT calculations can provide accurate estimations of these energy barriers. For example, in the study of [8+2] cycloadditions of dienylisobenzofurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), the activation free energies for different proposed pathways were calculated. pku.edu.cn It was found that a stepwise pathway involving a zwitterionic intermediate had a specific activation free energy, while an alternative pathway involving an initial [4+2] cycloaddition followed by a pku.edu.cnrsc.org-vinyl shift had a different energy barrier. pku.edu.cn Comparing these computed barriers allows for the prediction of the dominant reaction pathway.

Table 2: Hypothetical Energy Barriers for Different Reaction Pathways of an Isobenzofuran Derivative

| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) |

| Pathway A | Concerted [4+2] Cycloaddition | 15.8 |

| Pathway B | Stepwise, via Zwitterionic Intermediate | 22.5 |

| Pathway C | Stepwise, via Diradical Intermediate | 28.1 |

| Pathway D | Initial [4+2] followed by rearrangement | 18.2 |

Note: This table is illustrative and based on typical values for cycloaddition reactions of similar compounds.

Reaction Kinetics Simulations

The data obtained from transition state calculations can be used to simulate the kinetics of a reaction. According to Transition State Theory (TST), the rate constant (k) of a reaction is related to the Gibbs free energy of activation (ΔG‡) through the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the absolute temperature

h is the Planck constant

R is the ideal gas constant

While no specific kinetic simulations for this compound are readily available, the computational methodology is well-established. For instance, kinetic studies on the cycloaddition reactions of dienylfurans have utilized computed activation energies to understand and predict reaction outcomes, demonstrating the power of this approach in complementing and explaining experimental observations. pku.edu.cn This synergy between computational kinetics and experimental studies is a cornerstone of modern chemical research.

Photophysical Properties and Singlet Fission Phenomena

Absorption and Emission Characteristics of 1-(4-Bromophenyl)-3-phenylisobenzofuran

DPBF exhibits a strong absorption in the visible region, typically around 410 nm, and emits fluorescence in the range of 450–480 nm mdpi.com. The introduction of a bromine atom at the para position of one of the phenyl rings is expected to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra. This is due to the "heavy atom effect" and the electron-withdrawing nature of bromine, which can perturb the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 1: Estimated Photophysical Properties of this compound in Solution

| Property | Estimated Value | Reference Compound Data (DPBF) mdpi.com |

| Absorption Maximum (λabs) | ~415 - 425 nm | ~410 - 416 nm |

| Emission Maximum (λem) | ~460 - 490 nm | ~455 - 466 nm |

| Stokes Shift | ~45 - 65 nm | ~45 - 50 nm |

Note: The values for this compound are estimations based on the known properties of 1,3-diphenylisobenzofuran (B146845) and the expected influence of a bromo-substituent.

The absorption spectrum is anticipated to retain the well-resolved vibronic structure characteristic of the S₀ → S₁ electronic transition, similar to DPBF mdpi.com. The fluorescence quantum yield might be slightly lower compared to DPBF due to the heavy atom effect of bromine, which can promote intersystem crossing to the triplet state, thereby quenching fluorescence.

Singlet Fission Dynamics and Mechanism

Singlet fission (SF) is a process where a singlet exciton (B1674681) (S₁) generated by photoexcitation is converted into two triplet excitons (2 x T₁). This phenomenon is of great interest for enhancing the efficiency of solar cells. For SF to be efficient, the energy of the singlet state should be approximately twice the energy of the triplet state (E(S₁) ≈ 2E(T₁)).

The mechanism of singlet fission is a complex process that is highly dependent on the electronic coupling between neighboring molecules and their relative orientation. In the solid state, the slip-stacked packing of isobenzofuran (B1246724) derivatives has been shown to be conducive to efficient singlet fission nih.govnrel.gov. The process is generally understood to proceed through a correlated triplet pair state ¹(TT).

The key energetic requirement for singlet fission is that the energy of the initial singlet exciton is greater than or equal to twice the energy of the resulting triplet excitons (E(S₁) ≥ 2E(T₁)). A slight exothermicity (E(S₁) > 2E(T₁)) is often favorable. The rate and efficiency of singlet fission are critically dependent on the electronic coupling between the chromophores, which is dictated by their spatial arrangement in the solid state or in covalently linked dimers.

Transient absorption spectroscopy is a primary tool for investigating the dynamics of singlet fission. By monitoring the spectral changes following photoexcitation on ultrafast timescales, the formation of the triplet state can be directly observed. The characteristic absorption features of the triplet exciton of DPBF and its derivatives serve as a spectroscopic signature for tracking the progress of singlet fission. Other techniques such as time-resolved fluorescence and electron spin resonance (ESR) spectroscopy can also provide valuable insights into the singlet fission process.

Influence of Molecular Structure on Photophysical Performance

The molecular structure of this compound plays a crucial role in determining its photophysical properties. The substitution of a hydrogen atom with a bromine atom can influence the system in several ways:

Electronic Effects: The electronegativity of the bromine atom can alter the electron density distribution in the molecule, thereby affecting the HOMO and LUMO energy levels. This can lead to shifts in the absorption and emission wavelengths.

Crystal Packing: In the solid state, the bromo-substituent can influence the intermolecular interactions and the crystal packing motif. As singlet fission is highly sensitive to the relative orientation of adjacent molecules, any alteration in the packing could have a profound impact on the singlet fission efficiency nih.govnrel.gov. The bromo-substituent might disrupt the ideal slip-stacked packing observed in some high-efficiency singlet fission materials.

Studies on alkyl-substituted 1,3-diphenylisobenzofurans have shown that even small modifications to the peripheral phenyl rings can significantly alter the balance between singlet fission and other competing processes like excimer formation nih.gov. It is plausible that the bromo-substituent in this compound would similarly modulate these excited-state dynamics.

Excited State Relaxation Pathways

Upon photoexcitation to the S₁ state, this compound can undergo several relaxation processes. The primary de-excitation pathways include:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀), resulting in the emission of a photon.

Internal Conversion: Non-radiative decay from S₁ to S₀.

Intersystem Crossing: Non-radiative transition from the S₁ state to a triplet state (T₁). The presence of the bromine atom is expected to enhance the rate of this process.

Singlet Fission: If the energetic conditions are met and suitable intermolecular coupling exists (in the solid state or aggregates), the S₁ state can undergo singlet fission to produce two triplet excitons (2 x T₁).

Excimer Formation: In concentrated solutions or the solid state, an excited molecule can interact with a ground-state molecule to form an excimer, which has its own characteristic emission at a longer wavelength. This process has been observed to compete with singlet fission in some derivatives of 1,3-diphenylisobenzofuran nih.gov.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reactivity of the Isobenzofuran (B1246724) Core

The isobenzofuran nucleus is an electron-rich heterocyclic system. In the broader class of benzofurans, electrophilic aromatic substitution typically occurs on the five-membered furan (B31954) ring. stackexchange.comechemi.compixel-online.net For benzofuran (B130515) itself, electrophilic attack is preferred at the C2 position. stackexchange.comechemi.com This preference is attributed to the stability of the resulting cationic intermediate, where the positive charge can be effectively stabilized by the adjacent oxygen atom and the fused benzene (B151609) ring. stackexchange.comechemi.com

In the case of 1,3-disubstituted isobenzofurans like 1-(4-bromophenyl)-3-phenylisobenzofuran, the C1 and C3 positions are already occupied. The phenyl and 4-bromophenyl groups will influence the electron density of the isobenzofuran system. The phenyl group is generally considered to be weakly electron-donating or withdrawing depending on the reaction type, while the bromine atom on the para position of the phenyl ring is an electron-withdrawing group due to its inductive effect, which is partially offset by its resonance effect. These substituent effects likely influence the susceptibility of the fused benzene ring to electrophilic attack, though the furan ring remains the more reactive component.

Nucleophilic attack on the isobenzofuran core is less common due to its electron-rich nature. However, reactions with strong nucleophiles can occur, particularly if the isobenzofuran is first converted into a more electrophilic species, for instance, through complexation with a Lewis acid.

Radical Reactions and Their Pathways

The isobenzofuran moiety, particularly in 1,3-diaryl substituted derivatives, is known to be highly susceptible to radical reactions, including autoxidation in the presence of oxygen. cdnsciencepub.com 1,3-Diphenylisobenzofuran (B146845) (DPBF) is widely used as a fluorescent probe to detect and quantify reactive oxygen species (ROS) such as singlet oxygen, and hydroxy, alkyloxy, or alkylperoxy radicals. nih.govglpbio.comtargetmol.commedchemexpress.com This indicates that the isobenzofuran core readily reacts with these radical species.

The reaction with singlet oxygen, for example, proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which then decomposes to yield 1,2-dibenzoylbenzene. glpbio.comtargetmol.com The high reactivity towards radicals makes these compounds useful tools in studying oxidative stress and radical-mediated processes.

The autoxidation of DPBF at 30°C has been shown to yield a polyperoxide and o-dibenzoylbenzene, confirming its sensitivity to radical chain reactions initiated by molecular oxygen. cdnsciencepub.com The stability of any radical intermediates formed from this compound would be influenced by the substituents. Aryl groups at the 1 and 3 positions can stabilize radical intermediates through resonance delocalization. masterorganicchemistry.com The presence of the bromine atom is not expected to significantly alter the radical pathways compared to DPBF, though it may have a minor electronic influence on the reaction rates. The general trend for radical stability increases with substitution, meaning a radical formed on the isobenzofuran core would be stabilized by the two aryl groups. youtube.comlibretexts.org

Cycloaddition Reactions Involving the Isobenzofuran Moiety (e.g., Diels-Alder)

Isobenzofurans are exceptionally reactive dienes in Diels-Alder [4+2] cycloaddition reactions. wikipedia.orgwikipedia.org This high reactivity is a hallmark of their chemical character and allows them to trap even transient or unstable dienophiles. wikipedia.orgwikipedia.org 1,3-Diphenylisobenzofuran (DPBF) has been extensively studied as a diene in this context, reacting with a diverse range of dienophiles to form stable adducts. wikipedia.orgacs.orgacs.org

These reactions typically proceed with high efficiency, often leading to quantitative yields of the corresponding cycloadducts. The versatility of DPBF in Diels-Alder reactions allows for the synthesis of complex polycyclic and polyaromatic systems. wikipedia.org For instance, its reaction with benzyne (B1209423) yields an oxygen-bridged diphenylanthracene derivative, which can be subsequently reduced to 9,10-diphenylanthracene. wikipedia.org Similarly, reaction with p-benzoquinone can lead to the formation of pentacene (B32325) derivatives. wikipedia.org

The table below summarizes several Diels-Alder reactions of 1,3-diphenylisobenzofuran with various dienophiles, showcasing the broad scope of this transformation. It is expected that this compound would exhibit similar reactivity, with the 4-bromophenyl group having a minimal steric or electronic effect on the cycloaddition process itself.

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate (B1228247) | Not specified | Corresponding adduct | 84 | wikipedia.org |

| Benzyne (dehydrobenzene) | Not specified | Oxygen-bridged anthracene (B1667546) derivative | 85 | wikipedia.org |

| Acenaphthylene | 160 °C | 7,12-Diphenylbenzo[k]fluoranthene | Quantitative | wikipedia.org |

| p-Benzoquinone | Not specified | Diels-Alder adduct | Nearly Quantitative | wikipedia.org |

| Cyclopropenone | Room Temperature | Exo-isomer adduct | Quantitative | wikipedia.org |

Reaction Kinetics and Rate Constant Determination

Kinetic studies of reactions involving 1,3-diphenylisobenzofuran (DPBF) have provided quantitative insights into its high reactivity. The autoxidation of DPBF is a notable example, with a determined oxidizability parameter (kp/(2kt)1/2) of 4 M-1/2s-1/2 at 30°C. cdnsciencepub.com In this study, the rate constant for the propagation step (kp) was estimated to be approximately 105 M-1s-1, and the termination rate constant (2kt) was around 5 x 108 M-1s-1. cdnsciencepub.com

The reaction of DPBF with singlet oxygen is exceptionally fast, with absolute rate constants reported in the range of 6-8 x 107 M-1s-1. cdnsciencepub.com This rapid reaction is the basis for its use as a chemical probe for singlet oxygen.

The kinetics of the reaction between DPBF and hydrogen peroxide have also been investigated, showing a linear relationship between the decrease in DPBF fluorescence and the concentration of hydrogen peroxide. nih.gov This allows for the quantitative determination of hydrogen peroxide. nih.gov

Furthermore, studies on sterically hindered 1,3-diarylisobenzofurans have demonstrated the impact of substituents on reaction rates. For instance, 1,3-dimesitylisobenzofuran, which has bulky mesityl groups, reacts with strong dienophiles like dimethyl acetylenedicarboxylate (DMAD) at a rate that is at least two orders of magnitude slower than that of DPBF. nih.gov This highlights the sensitivity of the reaction kinetics to steric hindrance around the isobenzofuran core. While the 4-bromophenyl group in this compound is not significantly larger than a phenyl group, its electronic properties could subtly influence the kinetics of its reactions compared to DPBF.

The table below presents some of the key kinetic data reported for 1,3-diphenylisobenzofuran.

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Autoxidation | kp/(2kt)1/2 | 4 M-1/2s-1/2 | 30°C | cdnsciencepub.com |

| Autoxidation | kp | ~105 M-1s-1 | 30°C | cdnsciencepub.com |

| Autoxidation | 2kt | ~5 x 108 M-1s-1 | 30°C | cdnsciencepub.com |

| Reaction with Singlet Oxygen | Rate Constant | 6-8 x 107 M-1s-1 | Not specified | cdnsciencepub.com |

Applications in Advanced Materials Science

Organic Photovoltaics and Solar Energy Conversion

The quest for higher efficiency in solar energy conversion has driven research into novel materials and mechanisms that can overcome the theoretical limits of conventional solar cells. 1-(4-Bromophenyl)-3-phenylisobenzofuran belongs to a class of organic chromophores investigated for their potential to enhance photovoltaic performance.

Singlet fission (SF) is a carrier multiplication process that has the potential to significantly boost the efficiency of solar cells. researchgate.netresearching.cn In this process, a high-energy singlet exciton (B1674681), generated by the absorption of a photon, is converted into two lower-energy triplet excitons. researching.cn This phenomenon could allow solar cells to break the Shockley-Queisser limit, which caps (B75204) the maximum efficiency of single-junction solar cells at around 31%. researching.cn

The parent compound, 1,3-diphenylisobenzofuran (B146845) (DPB), is a model chromophore for studying singlet fission. researchgate.netnih.govnrel.gov For SF to be efficient, the energy of the initial singlet state (S₁) must be approximately twice the energy of the triplet state (T₁). researching.cn DPB and its derivatives are of great interest because they can exhibit high triplet formation quantum yields through this process. researchgate.netnih.gov In certain crystalline forms of the parent DPB, the quantum yield of triplet formation via singlet fission has reached 200% at low temperatures (80 K), indicating the formation of two triplets from one singlet. researchgate.netnih.gov However, in other crystal modifications and for many derivatives, this process competes with the formation of excimers (excited-state dimers), which can lower the triplet yield. researchgate.netnih.gov

The introduction of a bromine atom, as in this compound, can influence the molecular packing in the solid state, which is a critical factor for efficient intermolecular singlet fission. researchgate.net The photophysical properties of the parent DPB compound provide a baseline for understanding its derivatives.

Table 1: Photophysical Properties of the Parent Chromophore, 1,3-Diphenylisobenzofuran

| Property | Value | Source |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.95–0.99 | nih.gov |

| Singlet Lifetime (τF) | ~5.3 ns | nih.gov |

| Triplet Lifetime (τT) | ~200 µs | nih.gov |

This data for the parent compound, 1,3-diphenylisobenzofuran, serves as a model for its derivatives.

The development of advanced photonic and optoelectronic devices relies on materials with unique and controllable optical and electronic properties. researchgate.net Organic molecules like isobenzofuran (B1246724) derivatives are promising candidates due to their tunable characteristics. researchgate.net The ability of this compound and related compounds to generate multiple excitons from a single photon makes them highly attractive for enhancing the performance of light-sensing and energy-converting devices. researching.cn

In the context of optoelectronics, these materials could be integrated into devices to improve quantum efficiency. researchgate.net For instance, in a photodetector, the generation of two electron-hole pairs per absorbed photon via singlet fission would double the potential signal. Furan (B31954) and its derivatives are increasingly being explored for their use in organic photovoltaics due to advantages like strong fluorescence, good solubility, and excellent molecular stacking capabilities. nih.govbohrium.com

Fluorescent Probes and Sensors in Materials Research

The inherent fluorescence of the isobenzofuran core makes it a valuable scaffold for developing fluorescent probes and sensors. nih.gov The optical properties of these molecules can be finely tuned by attaching different substituents to the core structure. nih.gov These probes can be designed to detect specific analytes or changes in their local environment, such as pH or the presence of metal ions, through mechanisms like fluorescence quenching or enhancement. researchgate.netrsc.org

Benzofuran (B130515) derivatives have been investigated as fluorescent probes for biological imaging, where structural modulation influences their absorption and fluorescence characteristics. nih.gov Similarly, the isobenzofuran structure has been incorporated into high-affinity fluorescent ligands for biological targets. nih.gov In materials science, such probes can be used to monitor polymerization processes, detect micro-cracks in materials, or sense the presence of specific chemicals. The sensitivity of these fluorescent indicators can arise from mechanisms such as photoinduced electron transfer (PET). researchgate.netrsc.org The presence of the bromophenyl group on the this compound molecule can modulate its fluorescent properties and introduce specific binding interactions, potentially making it a selective sensor for particular analytes.

Table 2: Principles of Fluorescence-Based Sensing

| Sensing Mechanism | Description | Potential Application |

|---|---|---|

| Fluorescence Quenching | The fluorescence intensity decreases in the presence of an analyte. | Detection of heavy metal ions or specific organic molecules. |

| Fluorescence Enhancement | The fluorescence intensity increases upon binding to a target analyte. | Sensing of conformational changes in polymers or biological macromolecules. |

Building Blocks for Polymeric and Supramolecular Architectures

The structure of this compound makes it a suitable building block, or monomer, for constructing larger, more complex molecular systems such as polymers and supramolecular assemblies. The aromatic rings (phenyl and bromophenyl groups) can participate in π-π stacking interactions, which are crucial for self-assembly and ordering in materials.

The bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction that can be used to guide the formation of well-defined supramolecular structures. Furthermore, other intermolecular forces, such as C-H···O hydrogen bonds, have been shown to link similar organic molecules, forming features like zigzag chains or ribbon-like structures. researchgate.net The isobenzofuran moiety itself has been successfully incorporated into polymer backbones to create materials for organic solar cells, demonstrating its viability as a monomer unit. google.com By strategically designing polymers or supramolecular systems using this compound, it is possible to create novel materials with tailored electronic, optical, and morphological properties for applications in organic electronics and materials science.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel Synthetic Routes

The synthesis of unsymmetrical 1,3-diarylisobenzofurans, such as 1-(4-Bromophenyl)-3-phenylisobenzofuran, presents a significant challenge that invites the development of innovative and efficient synthetic methodologies. Current research efforts are focused on moving beyond traditional multi-step procedures to more streamlined and versatile approaches.

The development of novel ligand systems for palladium catalysts is also a key research direction. Ligands play a critical role in controlling the reactivity and selectivity of the catalytic system, and the design of new phosphine- or N-heterocyclic carbene-based ligands could lead to milder reaction conditions and broader substrate scope. Furthermore, exploring copper-free Sonogashira coupling conditions is an important goal to develop more environmentally friendly and cost-effective synthetic protocols.

A summary of potential advanced synthetic routes is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages |

| Sequential Sonogashira Coupling/Cyclization | Palladium complexes, Copper co-catalyst (or copper-free systems) | One-pot synthesis, high efficiency |

| Microwave-Assisted Synthesis | Palladium catalysts | Reduced reaction times, improved yields |

| Development of Novel Ligand Systems | Custom-designed phosphine (B1218219) or NHC ligands | Milder reaction conditions, broader substrate scope |

| Metal-Free Cyclization Methods | Strong bases or other activating agents | Avoids transition metal contamination |

These advanced synthetic approaches will not only facilitate the synthesis of this compound but also open the door to a wide array of other unsymmetrically substituted diarylisobenzofurans with tailored properties.

Exploration of New Material Applications

The inherent fluorescent properties of the diarylisobenzofuran core structure make these compounds highly attractive for a variety of material applications. The presence of the bromine atom in this compound provides a site for further functionalization, allowing for the fine-tuning of its electronic and photophysical properties.

One of the most promising areas of application is in the field of organic electronics , particularly in Organic Light-Emitting Diodes (OLEDs) . The high fluorescence quantum yields and tunable emission colors of diarylisobenzofuran derivatives make them excellent candidates for use as emitters in OLED devices. Research in this area will focus on synthesizing a range of derivatives with different substituents to achieve emission across the visible spectrum, from blue to red. The goal is to develop materials with high efficiency, long operational lifetimes, and excellent color purity.

Another exciting application is in the development of fluorescent probes and chemosensors . The fluorescence of diarylisobenzofurans can be sensitive to the presence of specific analytes, such as metal ions, reactive oxygen species (ROS), or other biologically important molecules. nih.gov The bromine atom can serve as a reactive site to attach specific recognition moieties, leading to highly selective and sensitive sensors. Future research will involve the design and synthesis of such functionalized probes and the study of their sensing mechanisms and performance in various media, including biological systems.

The potential for photochromism in diarylisobenzofuran derivatives also warrants exploration. Photochromic materials can reversibly change their color and other properties upon exposure to light, making them suitable for applications in optical data storage, smart windows, and molecular switches. By incorporating the isobenzofuran (B1246724) core into larger photochromic systems, it may be possible to develop novel materials with unique switching properties.

| Application Area | Key Properties | Potential Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, tunable emission | Synthesis of derivatives for full-color displays |

| Fluorescent Probes and Chemosensors | Sensitivity to analytes, functionalizable core | Development of sensors for biomedical and environmental applications |

| Photochromic Materials | Reversible light-induced property changes | Integration into molecular switches and data storage devices |

Advanced Theoretical Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a crucial role in accelerating the discovery and design of new isobenzofuran-based materials. nih.govresearchgate.net These theoretical methods allow for the in-silico prediction of molecular properties, saving significant time and resources in the laboratory.

Future theoretical work will focus on several key areas. Firstly, predicting the photophysical properties of new diarylisobenzofuran derivatives will be a major emphasis. By calculating parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, researchers can screen large libraries of virtual compounds and identify the most promising candidates for synthesis. mdpi.com This predictive capability is particularly valuable for designing new OLED emitters with specific colors and high efficiencies.

Secondly, understanding structure-property relationships is another critical goal of theoretical modeling. By systematically varying the substituents on the isobenzofuran core and analyzing the resulting changes in electronic structure and properties, researchers can gain deep insights into how to tailor these molecules for specific applications. For example, computational studies can elucidate the effect of the bromine atom in this compound on its electronic and photophysical properties compared to the unsubstituted 1,3-diphenylisobenzofuran (B146845).

Finally, modeling intermolecular interactions in the solid state is essential for predicting the performance of these materials in devices. Calculations can provide information on crystal packing, charge transport properties, and exciton (B1674681) dynamics in thin films, which are all critical factors for the efficiency of OLEDs and other organic electronic devices.

| Modeling Technique | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Ground-state electronic structure, molecular orbitals | Understanding structure-property relationships |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra, excited-state properties | Predictive design of fluorescent materials |

| Molecular Dynamics (MD) Simulations | Solid-state packing, charge transport | Optimization of materials for device applications |

Interdisciplinary Collaborations and Emerging Fields

The full potential of this compound and its derivatives will be realized through collaborations that bridge traditional scientific disciplines. The development of these compounds sits (B43327) at the intersection of chemistry, physics, materials science, and biology.

Collaborations between synthetic chemists and materials scientists will be essential for translating newly synthesized molecules into functional devices. Chemists can provide a diverse range of compounds with tailored properties, while materials scientists can fabricate and characterize devices such as OLEDs and sensors. This synergistic relationship will accelerate the development of new technologies based on isobenzofuran derivatives.

Partnerships with biologists and medical researchers will open up new avenues in the life sciences. The development of fluorescent probes for specific biological targets could have a significant impact on medical diagnostics and imaging. For example, isobenzofuran-based sensors could be used to detect disease biomarkers or to visualize cellular processes in real-time. nih.gov

Emerging fields such as theranostics , which combines therapy and diagnostics, could also benefit from isobenzofuran chemistry. It may be possible to design molecules that not only act as fluorescent imaging agents but also have therapeutic activity. The bromine atom in this compound could be a key feature in this regard, as it can be used to attach bioactive moieties or to participate in radio-labeling for nuclear imaging.

The exploration of these interdisciplinary frontiers will undoubtedly lead to exciting new discoveries and applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(4-bromophenyl)-3-phenylisobenzofuran, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis of benzofuran derivatives often involves cyclization reactions, Suzuki-Miyaura cross-coupling for aryl group introduction, or oxidative coupling. For example, sulfoxide-containing benzofurans (e.g., 3-(4-bromophenylsulfinyl) derivatives) are synthesized via oxidation of sulfides using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane/ethyl acetate) . Optimization may involve adjusting stoichiometry, reaction time, and temperature. Catalyst screening (e.g., Pd-based for cross-coupling) and solvent polarity adjustments can improve yields.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, derivatives like 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran were characterized with SCXRD (R factor = 0.036, wR = 0.097) at 173 K, revealing bond angles and torsion angles critical for validating stereochemistry . Complement with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Discrepancies in NMR coupling constants may indicate conformational flexibility or impurities.

Advanced Research Questions

Q. What are the challenges in resolving anisotropic displacement parameters in X-ray crystallography for bromine-containing benzofuran derivatives?

- Methodology : Bromine’s high electron density can cause anisotropic scattering, leading to elongated displacement ellipsoids. In 5-bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran, refinement using a riding model for H-atoms (C—H = 0.95–0.98 Å) and isotropic thermal parameters (Uiso = 1.2–1.5×Ueq of bonded C) mitigates artifacts . Advanced refinement software (e.g., SHELXL) and high-resolution data (≤0.8 Å) improve accuracy. Compare with DFT-optimized geometries to validate crystallographic data.

Q. How do competing reaction pathways (e.g., sulfoxide vs. sulfone formation) impact the synthesis of sulfonyl/sulfinyl benzofurans?

- Methodology : The oxidation state of sulfur (e.g., sulfoxide vs. sulfone) depends on reaction stoichiometry and oxidizing agents. In 3-(4-bromophenylsulfinyl) derivatives, using 1.2 equivalents of 3-chloroperoxybenzoic acid ensures selective sulfoxide formation, while excess oxidant may lead to sulfones . Monitor via thin-layer chromatography (TLC) and ¹H NMR (e.g., sulfoxide protons at δ 3.1–3.5 ppm). Kinetic studies under varying temperatures can elucidate pathway dominance.

Q. What strategies address discrepancies in spectroscopic data between computational models and experimental results for halogenated benzofurans?

- Methodology : For 3-(4-bromophenyl)-4-(4-hydroxy-anilino)furan-2(5H)-one, DFT calculations (B3LYP/6-311G**) often overestimate bond lengths compared to SCXRD data (mean C–C = 0.005 Å) . Calibrate computational models using solvent effect corrections (e.g., PCM for NMR) and empirical dispersion terms. Cross-validate with vibrational spectroscopy (IR/Raman) to resolve ambiguities in electron-withdrawing substituent effects.

Data Contradiction Analysis

Q. Why do certain synthetic routes for bromophenyl-substituted benzofurans yield mixed regioisomers, and how can selectivity be enhanced?

- Methodology : Competing electrophilic aromatic substitution (EAS) pathways may arise due to directing group effects. For example, in 3-(4-bromophenylsulfonyl)-5-chloro derivatives, steric hindrance from methyl groups favors para-substitution over ortho . Use directing groups (e.g., –SO₂R) or meta-directing substituents to control regioselectivity. Kinetic vs. thermodynamic product ratios can be assessed via time-resolved NMR or quenching experiments.

Q. How do solvent polarity and temperature affect the stability of benzofuran intermediates during multi-step syntheses?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in cross-coupling reactions, while low temperatures (e.g., 273 K) suppress side reactions like hydrolysis . For 4-(4-bromophenyl)-hexahydrobenzo[f]furoquinoline, dichloromethane’s low polarity reduces byproduct formation during cyclization . Monitor intermediate stability via HPLC-MS and adjust solvent dielectric constants (ε) accordingly.

Experimental Design Considerations

Q. What criteria determine the choice of crystallization solvents for brominated benzofurans to achieve high-quality single crystals?

- Methodology : Solvent selection (e.g., ethyl acetate, hexane/EtOAc mixtures) balances solubility and slow evaporation rates. For 3-(4-bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran, ethyl acetate yielded crystals with minimal disorder (R factor = 0.041) . Pre-saturate solutions to avoid rapid nucleation. Test solvent pairs (e.g., DCM/hexane) via vapor diffusion for lattice uniformity.

Q. How can researchers reconcile conflicting bioactivity data for benzofuran derivatives across different in vitro assays?

- Methodology : Variations in cell lines, assay conditions (e.g., pH, serum content), and compound solubility (logP) may explain discrepancies. For sulfamoylbenzofurans, methylsulfonyl groups enhance solubility but reduce membrane permeability . Standardize assays using controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal methods (e.g., SPR for binding affinity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.